

Pharmacological Profile of Fenpiverinium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *Fenpiverinium*

Cat. No.: *B1207433*

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Introduction

Fenpiverinium bromide is a synthetic quaternary ammonium compound recognized for its potent anticholinergic and antispasmodic properties.^{[1][2]} Structurally, its quaternary nitrogen imparts a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.^[3] Its primary clinical application lies in the treatment of smooth muscle spasms and associated pain, particularly in the gastrointestinal, biliary, and urinary tracts.^{[2][4]} **Fenpiverinium** bromide is often formulated in combination with other agents, such as the musculotropic spasmolytic pitofenone and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole, to achieve a synergistic therapeutic effect.^[5] This guide provides a detailed overview of the pharmacological profile of **Fenpiverinium** bromide, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental to its pharmacological assessment.

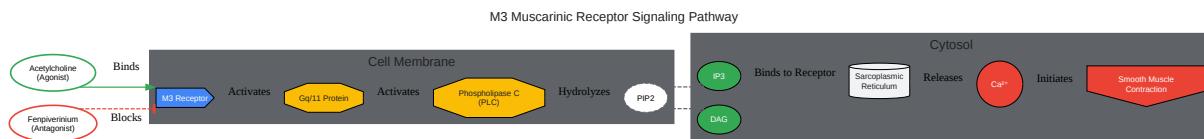
Property	Value	Reference
CAS Number	125-60-0	[3]
Molecular Formula	C ₂₂ H ₂₉ BrN ₂ O	[3]
Molecular Weight	417.4 g/mol	[3]
IUPAC Name	4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide	N/A
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Methanol and Water (heated)	[1]
Storage Temperature	2-8°C	[1]

Mechanism of Action

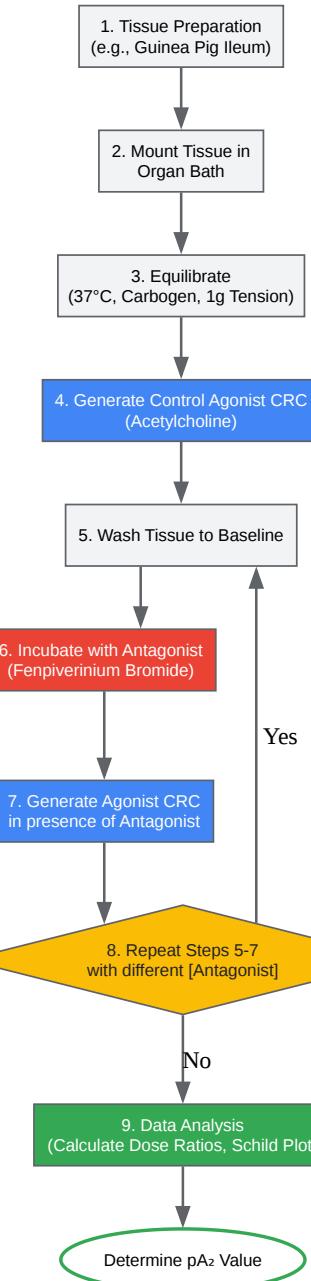
Fenpiverinium bromide exerts its effects primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] It shows a particular preference for the M3 receptor subtype, which is densely expressed on smooth muscle cells and is the primary mediator of cholinergic-induced smooth muscle contraction.[4][6]

The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor activates a Gq/11 G-protein-coupled signaling cascade.[7] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction.[9]

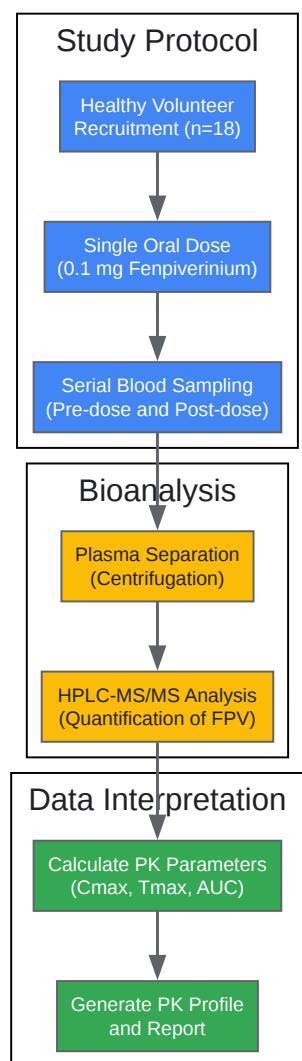
By competitively blocking the binding of ACh to the M3 receptor, **Fenpiverinium** bromide inhibits this entire downstream signaling pathway.[3] This antagonism prevents the rise in intracellular Ca²⁺ and subsequent muscle contraction, leading to smooth muscle relaxation and spasmolysis.[3]



Isolated Organ Bath Experimental Workflow



Clinical Pharmacokinetic Study Workflow



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